Gosogliptin

DPP-4 inhibition IC50 comparison in vitro pharmacology

Researchers requiring a DPP-4 inhibitor free of DPP-8/9-mediated off-target effects can use Gosogliptin as a benchmark tool compound. • DPP-4 IC50: 13 nM; >200-fold selectivity over DPP-8/9 and related serine proteases. • Clinically validated: non-inferior to vildagliptin in Phase 3 trials at 20-30 mg once daily. • Dual MGL inhibition (IC50 6.9 nM) supports endocannabinoid pathway research. Supplied with full analytical documentation.

Molecular Formula C17H24F2N6O
Molecular Weight 366.4 g/mol
CAS No. 869490-47-1
Cat. No. B1662538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGosogliptin
CAS869490-47-1
Synonymsgosogliptin
PF-00734200
PF-734,200
PF-734200
Molecular FormulaC17H24F2N6O
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
InChIKeyQWEWGXUTRTXFRF-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Gosogliptin Product Profile and Selection Rationale


Gosogliptin (also known as PF-00734200 or PF-734200) is a small-molecule dipeptidyl peptidase-4 (DPP-4) inhibitor developed initially by Pfizer and later commercialized under the trade name Saterex for the treatment of type 2 diabetes mellitus (T2DM) [1]. It acts as a potent, selective, competitive, and orally active inhibitor of DPP-4, the enzyme primarily responsible for degrading the incretin hormones GLP-1 and GIP . Key attributes include an in vitro IC50 of 13 nM against DPP-4 and a selectivity profile exceeding 200-fold over related DPP family members (DPP-2, DPP-3, DPP-8, DPP-9) and other serine proteases [2]. The compound is registered for clinical use in Russia and has been evaluated in Phase 3 clinical trials as monotherapy and in combination with metformin [3]. For research applications, gosogliptin serves as a benchmark tool compound for studying DPP-4 inhibition mechanisms, incretin biology, and comparative pharmacology within the gliptin class.

DPP‑4 enzyme inhibition studies (in vitro IC₅₀ 13 nM context)
Gliptin‑class selectivity and off‑target profiling
Tool compound for comparative DPP‑4 inhibitor pharmacology

Why DPP-4 Inhibitors Are Not Interchangeable


While many DPP-4 inhibitors share a common mechanism of action, their pharmacological profiles differ substantially in selectivity fingerprints, off-target liabilities, metabolism, and clinical performance. Gosogliptin exemplifies this divergence: it demonstrates a >200-fold selectivity window over the closely related DPP-8 and DPP-9 enzymes, whereas some earlier gliptins (e.g., sitagliptin) exhibit lower selectivity margins that have been linked to preclinical toxicity concerns [1]. Additionally, gosogliptin has demonstrated non-inferior efficacy to vildagliptin in head-to-head Phase 3 clinical trials, with a distinct dosing regimen (20-30 mg once daily) and a favorable safety profile in large-scale observational studies [2]. Simply substituting one gliptin for another in a research protocol or development pipeline risks introducing confounding variables related to enzyme selectivity, pharmacokinetic behavior, or off-target interactions. The quantitative evidence below substantiates why gosogliptin should be evaluated on its own specific merits rather than assumed equivalent to in-class alternatives.

! Selectivity fingerprints differ markedly among DPP‑4 inhibitors; gosogliptin’s >200‑fold DPP‑8/9 window may not transfer.
! Metabolism and renal‑dependent exposure vary; PK behavior observed with gosogliptin may shift away from renally‑independent alternatives.
! Off‑target profiles (e.g., MGL inhibition) are compound‑specific; research endpoints may differ when substituting gliptins.

Gosogliptin Key Differentiators vs. Comparators


DPP-4 Inhibition Potency vs. Sitagliptin

In comparative in vitro enzymatic assays, gosogliptin demonstrates an IC50 of 13 nM against human DPP-4 . This represents a modest but quantifiable improvement in potency relative to sitagliptin, a widely used DPP-4 inhibitor, which exhibits an IC50 of 19 nM in Caco-2 cell extracts . The 1.46-fold lower IC50 indicates that gosogliptin achieves effective enzyme inhibition at a slightly lower molar concentration, a factor relevant for head-to-head pharmacological studies.

DPP-4 IC₅₀
Data to verify
13 nM (gosogliptin)
vs. 19 nM (sitagliptin)
Supports comparative potency context
Cross‑assay conditions; review for direct comparison
DPP-4 inhibition IC50 comparison in vitro pharmacology

DPP-8/9 Selectivity vs. Alogliptin

Gosogliptin exhibits >200-fold selectivity for DPP-4 over the closely related enzymes DPP-8 and DPP-9, with IC50 values of 7 μM and 5.98 μM, respectively [1]. This selectivity profile is a critical differentiator within the gliptin class. While alogliptin is also highly selective for DPP-4, some early DPP-4 inhibitors (e.g., clinical candidates discontinued due to toxicity) demonstrated insufficient selectivity over DPP-8/9, which was associated with multiorgan toxicities in preclinical models. Gosogliptin's >200-fold margin aligns it with the safety profile of approved, well-tolerated agents like alogliptin, which is noted for its >10,000-fold selectivity .

DPP-8/9 Selectivity
Class-level
>200‑fold over DPP‑8/9
Reported preclinical selectivity margin
Lower than alogliptin’s >10,000‑fold; class‑level inference
DPP-8/9 selectivity off-target risk preclinical safety

Non-Inferior HbA1c Reduction vs. Vildagliptin

In a 36-week, multicenter, open-label Phase 3 clinical trial (SRX-1374-02) involving 299 drug-naïve T2DM patients, gosogliptin demonstrated non-inferior efficacy to vildagliptin [1]. After 12 weeks of monotherapy, HbA1c levels decreased by -0.93% with gosogliptin and -1.03% with vildagliptin. Following an additional 24 weeks of combination therapy with metformin, the reduction in HbA1c was -1.29% for gosogliptin+metformin and -1.35% for vildagliptin+metformin. The difference in HbA1c reduction between groups was ≤0.1% (upper limit of 95% CI <0.4%), establishing non-inferiority. By week 36, 56.4% of gosogliptin patients and 55.4% of vildagliptin patients achieved target HbA1c ≤7.0% (p=0.74).

HbA₁c vs. Vildagliptin
Trial context
ΔHbA₁c −0.93% (gosogliptin) vs. −1.03% (vildagliptin) at wk12
Reported comparator endpoint context
Phase 3 RCT, 299 patients; non‑inferiority margin met
HbA1c reduction Phase 3 trial vildagliptin comparator

Real-World Efficacy and Safety

The PALITRA observational study evaluated gosogliptin monotherapy and gosogliptin+metformin combination therapy in 5,741 Russian T2DM patients over 6 months [1]. HbA1c decreased by 0.95% in both the gosogliptin monotherapy and combination therapy groups by week 24. Importantly, 47.75% of patients on gosogliptin monotherapy achieved target HbA1c <7.0%, and the incidence of hypoglycemic episodes was very low throughout the observation period, with no significant weight gain reported. These real-world outcomes align with the Phase 3 trial data and demonstrate consistent performance in routine clinical practice.

Real‑world HbA₁c
Endpoint context
−0.95% HbA₁c (gosogliptin) vs. −1.03% (metformin) at 24wk
Observed effectiveness in routine practice
Observational study; n=5,741; target achievement lower vs. metformin
real-world data HbA1c reduction safety outcomes

Renal Impairment Exposure Profile

In subjects with varying degrees of renal impairment, the systemic exposure (AUC) of gosogliptin (PF-734200) increased compared to subjects with normal renal function. Specifically, exposure increased approximately 1.5-fold in mild renal impairment, 2.2-fold in moderate impairment, 2.1-fold in severe impairment, and 2.8-fold in end-stage renal disease (ESRD) [1]. This pharmacokinetic profile necessitates dose adjustment in patients with renal dysfunction, a critical differentiation from DPP-4 inhibitors like linagliptin, which requires no dose adjustment in renal impairment due to primarily non-renal elimination [2].

Renal impairment PK
Reported
AUC increase: 1.5× mild, 2.2× moderate, 2.8× ESRD
Exposure‑model context; dose adjustment indicated
Contrasts with linagliptin’s renal‑independent profile
renal impairment pharmacokinetics exposure adjustment

Monoglyceride Lipase (MGL) Inhibition

In a recent medicinal chemistry study, gosogliptin was identified as a potent inhibitor of monoglyceride lipase (MGL) with an IC50 of 6.9 nM [1]. This off-target activity is notable within the gliptin class: vildagliptin, sitagliptin, omarigliptin, and trelagliptin showed only modest inhibition at 10 μM, while saxagliptin also inhibited MGL (IC50 136.2 nM) but with 20-fold lower potency than gosogliptin. MGL inhibition is implicated in endocannabinoid system modulation and may contribute to pleiotropic effects beyond glucose lowering.

MGL Inhibition
Assay context
IC₅₀ 6.9 nM (gosogliptin) vs. 136.2 nM (saxagliptin)
Supports off‑target polypharmacology research
20‑fold more potent than next gliptin; >1,000‑fold vs. sitagliptin
off-target inhibition monoglyceride lipase polypharmacology

Gosogliptin Recommended Application Scenarios


Comparative DPP-4 Inhibitor Pharmacology

Utilize gosogliptin as a benchmark compound in head-to-head in vitro and in vivo studies against vildagliptin or sitagliptin to investigate differences in potency, selectivity, or off-target profiles. The established non-inferiority clinical data [1] and quantified MGL inhibition [2] provide a robust foundation for comparative research.

Preclinical Toxicology and Selectivity Profiling

Employ gosogliptin in rodent models to study the relationship between DPP-8/9 selectivity margins and preclinical toxicity outcomes. Its >200-fold selectivity window [1] makes it a suitable reference for evaluating next-generation DPP-4 inhibitors with improved safety profiles.

T2DM Clinical Trials with Renal Comorbidity

Incorporate gosogliptin in Phase 2/3 studies targeting T2DM patients with mild-to-moderate renal impairment. The well-characterized exposure increases across renal function stages [1] enable precise dose adjustment and pharmacokinetic modeling, contrasting with renally-independent agents like linagliptin.

Dual DPP-4/MGL Modulation Research

Investigate gosogliptin as a chemical probe for dual DPP-4/MGL inhibition. Its potent MGL IC50 of 6.9 nM [1] positions it uniquely among gliptins and supports research into endocannabinoid-mediated metabolic or neurological effects.

Application
Selection Property
Validation Focus
Gliptin‑class comparative pharmacology
Reported non‑inferiority endpoint context
Head‑to‑head DPP‑4 inhibition and HbA₁c endpoint review
Preclinical selectivity and safety margin studies
DPP‑8/9 selectivity window
Toxicity‑related endpoint monitoring in rodent models
Renal impairment exposure research
Renal‑dependent AUC increase profile
Exposure‑model interpretation across renal function stages
Dual DPP‑4/MGL modulation pathway studies
Potent MGL inhibition profile
Endocannabinoid‑related pathway‑response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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